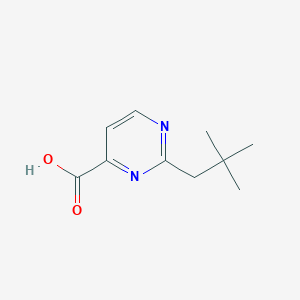

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid

Vue d'ensemble

Description

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid has been studied in the context of its complex with Ru (II). The X-ray structure of each isomer of this complex is related to its NMR spectrum in solution .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, they can undergo an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . They can also undergo a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid: is a valuable building block in medicinal chemistry. Its pyrimidine ring is a core structure in many pharmaceuticals, and modifications to the carboxylic acid group can lead to the development of novel drug candidates. For instance, it can be used to synthesize small molecule inhibitors targeting various enzymes or receptors within cellular pathways .

Agriculture: Pesticide Development

In agriculture, this compound could be explored for the development of new pesticides. The pyrimidine moiety is present in several herbicides and insecticides. By altering the substituents, researchers can create compounds with potential selective toxicity towards pests without harming beneficial organisms .

Material Science: Advanced Material Synthesis

The carboxylic acid group in 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid offers a point of attachment for creating advanced materials. It can be used to synthesize polymers or co-polymers with specific properties, such as increased thermal stability or unique electronic characteristics, which are valuable in material science applications .

Environmental Science: Pollutant Remediation

This compound could be utilized in environmental science for the remediation of pollutants. Its ability to form complexes with metals can be harnessed to remove heavy metals from wastewater, thus reducing environmental toxicity and aiding in water purification efforts .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid can be used to study enzyme inhibition. The pyrimidine ring can mimic nucleotide bases, making it a potential inhibitor for enzymes like kinases or polymerases, which are crucial for understanding biochemical pathways and disease mechanisms .

Pharmacology: Pharmacokinetic Modulation

The compound’s structure can be modified to alter pharmacokinetic properties of drugs. By attaching different side chains to the pyrimidine ring, researchers can create derivatives with varied absorption, distribution, metabolism, and excretion (ADME) profiles, which is critical in drug development .

Analytical Chemistry: Chromatography Standards

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid: can serve as a standard or reference compound in chromatographic analysis. Its unique structure allows it to be used in method development for the separation and quantification of complex mixtures in various samples .

Chemical Synthesis: Organic Reaction Development

Lastly, this compound can be used in the development of new organic reactions. Its reactive sites allow for various chemical transformations, providing a platform for chemists to discover new reactions and synthesis pathways .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2,2-dimethylpropyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)6-8-11-5-4-7(12-8)9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHHPGLNEOXXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)